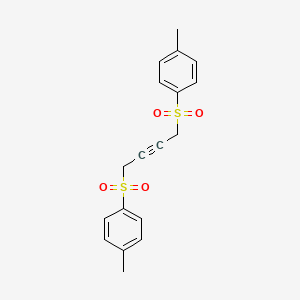![molecular formula C14H27O3P B14645714 Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate CAS No. 54868-58-5](/img/structure/B14645714.png)
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate is an organophosphorus compound characterized by a cyclohexene ring substituted with a methyl group and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate typically involves the reaction of 2-methyl-5-(propan-2-yl)cyclohex-2-en-1-ol with diethyl phosphite under acidic or basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonate oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products:
Oxidation: Phosphonate oxides.
Reduction: Reduced phosphonate derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate: shares similarities with other organophosphorus compounds such as diethyl phosphite and diethyl phosphonate.
Phellandrene: Another compound with a similar cyclohexene structure but different functional groups.
Uniqueness:
- The presence of both a phosphonate group and a substituted cyclohexene ring makes this compound unique in its reactivity and potential applications.
- Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
54868-58-5 |
|---|---|
Formule moléculaire |
C14H27O3P |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
6-diethoxyphosphoryl-1-methyl-4-propan-2-ylcyclohexene |
InChI |
InChI=1S/C14H27O3P/c1-6-16-18(15,17-7-2)14-10-13(11(3)4)9-8-12(14)5/h8,11,13-14H,6-7,9-10H2,1-5H3 |
Clé InChI |
QOVBYJJTSUSBAI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1CC(CC=C1C)C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


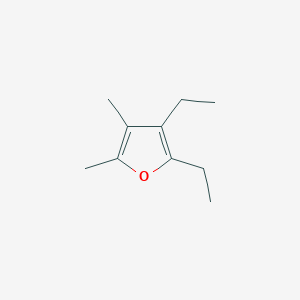
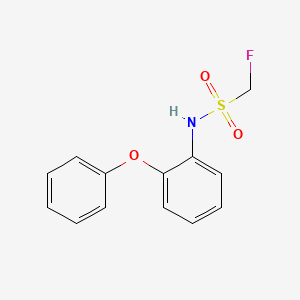
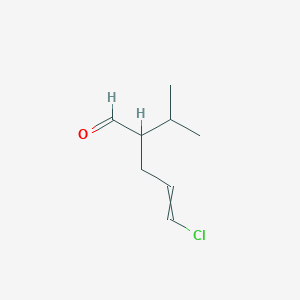
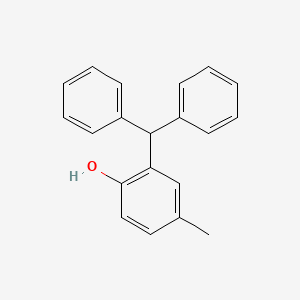
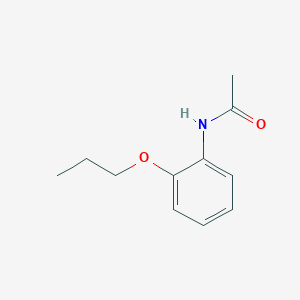
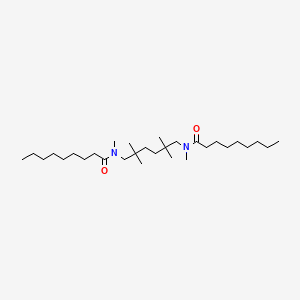
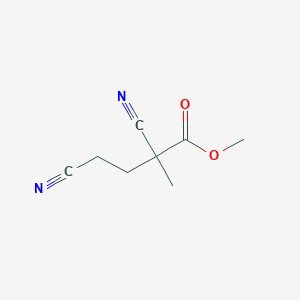
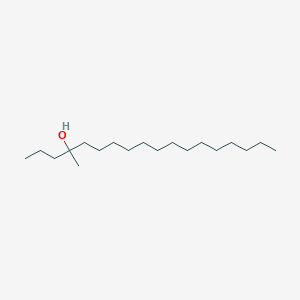
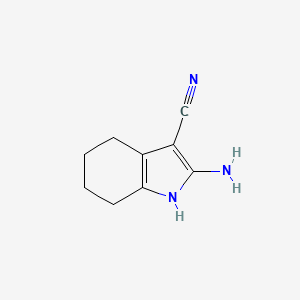
![2-[2-(3-Nonylphenoxy)ethoxy]acetic acid](/img/structure/B14645691.png)
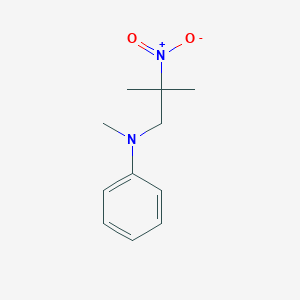
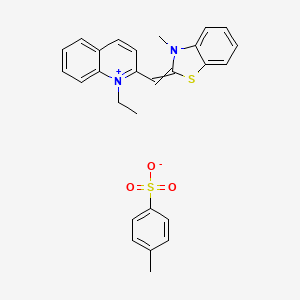
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
